molecular formula C25H26N4O B11117203 2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide

Cat. No.: B11117203
M. Wt: 398.5 g/mol
InChI Key: DHIKRNYGNBYEOQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dimethylphenyl group and a pyrazolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethylphenyl group and the pyrazolylmethyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid

Uniqueness

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H26N4O/c1-16-10-11-19(12-17(16)2)24-13-22(21-8-6-7-9-23(21)27-24)25(30)28(4)15-20-14-26-29(5)18(20)3/h6-14H,15H2,1-5H3

InChI Key

DHIKRNYGNBYEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(N(N=C4)C)C)C

Origin of Product

United States

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